Vertex 11e is classified as a small molecule inhibitor belonging to the broader category of kinase inhibitors. It has been synthesized for research purposes and is utilized in studies examining the dynamics of ERK signaling pathways. The compound's mechanism of action involves binding to the active site of ERK2, which alters the conformational dynamics of the enzyme, favoring its active state.
The synthesis of Vertex 11e involves several key steps:
The detailed synthetic pathway has been documented in various studies focusing on the compound's efficacy and mechanism of action against ERK1/2.
Vertex 11e features a unique molecular structure characterized by a central amido-linked pyrrole scaffold. This scaffold is critical for its binding affinity and selectivity towards the active site of ERK2. The structural analysis reveals:
Crystallographic studies have provided insights into the interactions between Vertex 11e and ERK2, highlighting key hydrogen bonds and hydrophobic interactions that contribute to its inhibitory activity.
Vertex 11e undergoes specific interactions with ERK2 that can be summarized as follows:
The kinetics of this reaction have been extensively studied using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which provide insights into binding affinities and thermodynamic parameters.
Vertex 11e operates through a mechanism that involves:
Studies utilizing hydrogen-deuterium exchange mass spectrometry have demonstrated how Vertex 11e alters conformational dynamics, facilitating a deeper understanding of its mechanism.
Data from various studies indicate that Vertex 11e maintains its inhibitory properties across a range of concentrations, confirming its potential for therapeutic applications.
Vertex 11e has significant applications in scientific research, particularly in:
The ongoing research surrounding Vertex 11e continues to reveal new insights into kinase biology and therapeutic strategies for cancer treatment.
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as terminal effectors within the highly conserved Ras-Raf-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase (RAS-RAF-MEK-ERK) signaling cascade. This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival [7] [9]. Oncogenic dysregulation occurs frequently in human cancers, with activating mutations in RAS (observed in ~30% of all malignancies), BRAF (8%), and MEK (1%) driving constitutive ERK1/2 activation [1] [7] [9]. Pathway hyperactivation promotes tumorigenesis by enhancing cyclin expression, suppressing cell cycle inhibitors (e.g., p21/p27), and activating transcription factors like Myc and Fos [7] [9]. Critically, reactivation of ERK signaling represents a dominant resistance mechanism to upstream inhibitors (e.g., BRAF or MEK inhibitors), necessitating direct targeting of ERK1/2 [1] [5] [8].
Adenosine triphosphate (ATP)-competitive inhibitors bind the kinase's catalytic cleft, directly blocking phosphotransferase activity. For ERK1/2, this approach offers distinct advantages:
Vertex 11e (also designated VTX-11e or Vertex-11e) emerged as a potent, selective, orally bioavailable ATP-competitive inhibitor of ERK1/2 during early-phase drug discovery efforts [2] [8]. Developed prior to clinical candidates like ulixertinib, it served as a crucial chemical probe for validating ERK inhibition pharmacologically and elucidating mechanisms of conformational selectivity [6] [8] [10]. Its characterization provided foundational insights for overcoming limitations of upstream pathway inhibitors.
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2